DL-Glutamine is classified as an amino acid, specifically a polar, uncharged amino acid due to the presence of an amine group (-NH2) and a carboxylic acid group (-COOH) in its structure. It is categorized under the group of non-essential amino acids because the body can synthesize it from other compounds.
The synthesis of DL-Glutamine can be achieved through several methods:
The production of DL-glutamine typically involves controlling reaction conditions such as temperature, pH, and substrate concentrations to optimize yield. For instance, reactions are often performed at temperatures ranging from 20°C to 80°C depending on the specific method employed .
The molecular weight of DL-glutamine is approximately 146.15 g/mol. The compound exhibits two stereoisomers (L and D), with L-glutamine being the predominant form utilized in biological systems.
DL-Glutamine participates in several biochemical reactions:
These reactions are catalyzed by specific enzymes under physiological conditions. For example, glutamine synthetase catalyzes the formation of glutamine from glutamate and ammonia with ATP as a cofactor .
DL-Glutamine serves multiple functions in metabolic pathways:
Research indicates that supplementation with DL-glutamine may enhance recovery from exercise-induced muscle damage by promoting protein synthesis and reducing muscle soreness .
Relevant data on its properties include:
DL-Glutamine has numerous applications across various fields:
Glutamine constitutes ~20% of the circulating free amino acid pool, making it the most abundant amino acid in blood plasma [5] [6]. Its molecular structure features two nitrogen-bearing groups: an α-amino group and an amide group on its side chain, enabling unique roles in nitrogen shuttling. The interorgan transport involves specialized membrane transporters:
Table 1: Major Glutamine Transporters and Their Properties
Transporter | SLC Family | Transport Mode | Tissue Distribution | Primary Functions |
---|---|---|---|---|
ASCT2 | SLC1A5 | Na⁺-dependent exchange | Intestine, lung, activated lymphocytes | Glutamine uptake, exchange with other neutral amino acids |
SNAT1/2 | SLC38A1/2 | Na⁺-dependent symport | Brain, liver, muscle | Concentrative glutamine accumulation across plasma membranes |
B⁰AT1 | SLC6A19 | Na⁺-dependent symport | Kidney, intestine | Renal reabsorption, intestinal absorption |
LAT1 | SLC7A5 | Na⁺-independent exchange (obligate antiporter) | Blood-brain barrier, proliferating cells | Glutamine efflux in exchange for essential amino acids |
Interorgan nitrogen flux follows a "glutamine cycle": Skeletal muscle releases glutamine synthesized via glutamine synthetase (GS) into circulation. This glutamine is extracted by intestines, kidneys, and liver, where glutaminase (GLS) liberates ammonia for urinary acidification (kidneys) or urea synthesis (liver) [5] [10]. Glutamate dehydrogenase (GLUD) further deaminates glutamate to α-ketoglutarate (α-KG), transferring nitrogen into the urea cycle. During metabolic stress (e.g., sepsis, trauma), accelerated muscle glutamine efflux depletes tissue reserves, impairing immune cell function due to insufficient substrate availability [5].
Glutamine-derived carbon replenishes TCA cycle intermediates through mitochondrial anaplerosis—a process essential during rapid energy demand shifts. Glutaminase first converts glutamine to glutamate, which is then transformed to α-KG via:
During intense exercise or proliferative states, TCA intermediate (TCAi) pools expand 4-fold within minutes. Glutamine-derived anaplerosis supports this by providing >50% of TCAi carbon in some tissues. Pharmacological inhibition (e.g., amino-oxyacetate, AOA) blocks aminotransferases, collapsing TCAi pools and triggering cell cycle arrest [7]. When glucose is limited (e.g., tumor microenvironments), glutamine becomes the dominant anaplerotic substrate. Reductive carboxylation of α-KG by isocitrate dehydrogenase (IDH) generates citrate for lipid synthesis under hypoxia, bypassing oxidative metabolism [3] [9].
Glutaminolysis denotes the catabolic pathway converting glutamine to lactate via mitochondrial cataplerosis and cytosolic glycolysis. Key steps include:
graph LR Gln[Glutamine] -->|GLS| Glu[Glutamate] Glu -->|GLUD1| αKG[α-Ketoglutarate] αKG -->|TCA cycle| Mal[Malate] Mal -->|ME1| Pyr[Pyruvate] Pyr -->|LDH| Lac[Lactate]
This pathway dominates in "glutamine-addicted" cancers (e.g., triple-negative breast cancer, glioblastoma), where oncogenes (MYC, KRAS) upregulate GLS and transporters (ASCT2) [3] [9]. Glutaminolysis provides:
During glycolysis-glutaminolysis coupling, glucose-derived pyruvate is redirected to lactate (Warburg effect), while glutamine supplies TCA carbon. Isotope tracing reveals that glutamine contributes >60% of TCA carbon in pancreatic cancer cells under hypoxia [8] [9]. Glutaminase inhibitors (e.g., CB-839) suppress tumor growth by depleting TCA intermediates and disrupting NADPH regeneration.
Glutamine metabolism maintains redox homeostasis through three NADPH-generating mechanisms:
Table 2: Glutamine-Dependent NADPH Production Pathways
Pathway | Key Enzyme | Subcellular Location | NADPH Yield | Biological Significance |
---|---|---|---|---|
Malic enzyme pathway | ME1 | Cytosol | 1 NADPH/malate | Lipogenesis, glutathione recycling |
IDH1 pathway | IDH1 | Cytosol | 1 NADPH/α-KG | Reductive carboxylation, antioxidant defense |
Folate pathway | MTHFD1 | Cytosol | 1 NADPH/serine | Nucleotide synthesis, redox buffering |
NADPH reduces oxidized glutathione (GSSG) to reduced glutathione (GSH), the primary cellular antioxidant. Glutamine fuels this system by:
Under glucose deprivation, cancer cells shift NADPH production entirely to glutamine-dependent pathways. Lactate enters mitochondria, converts to malate via malate dehydrogenase (MDH), and exports to cytosol where ME1 produces NADPH and pyruvate [2]. Simultaneously, mitochondrial glutamate-derived α-KG fuels cytosolic IDH1. Knockout studies confirm that IDH1/ME1 double-knockout cells exhibit 80% lower NADPH/NADP⁺ ratios, elevated ROS, and necrotic death under glucose starvation [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7